Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate
Description
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate is a diester derivative of phthalic acid, where the carboxyl groups at the 1,2-positions of the benzene ring are esterified with [(butan-2-yl)oxy]methyl substituents. This compound belongs to the broader class of phthalate esters, which are widely studied for their applications in industrial processes (e.g., plasticizers, solvents) and bioactive properties (e.g., antimicrobial, anti-inflammatory) . These analogs provide a foundation for inferring the properties and applications of the butan-2-yl derivative.
Properties
CAS No. |
656813-24-0 |
|---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
bis(butan-2-yloxymethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O6/c1-5-13(3)21-11-23-17(19)15-9-7-8-10-16(15)18(20)24-12-22-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI Key |
LHSDZXWGMVINHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCOC(=O)C1=CC=CC=C1C(=O)OCOC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2-dicarboxylic acid derivatives.
Reduction: Benzene-1,2-dimethanol derivatives.
Substitution: Various substituted benzene-1,2-dicarboxylate derivatives.
Scientific Research Applications
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological, physicochemical, and functional properties of phthalate esters are highly dependent on the nature of their alkyl/aryl substituents. Below is a detailed comparison based on evidence-derived data:
Table 1: Key Structural and Functional Comparisons
*Estimated based on substituent contributions.
Key Findings
Structural Impact on Physicochemical Properties :
- Longer alkyl chains (e.g., 2-ethylhexyl in DEHP) increase hydrophobicity (logP = 0.79780 for DEHP ), enhancing suitability as plasticizers .
- Shorter chains (e.g., ethyl) reduce molecular weight and volatility, making them volatile aroma contributors in teas .
Biological Activity :
- Antimicrobial Effects : DEHP exhibits efficacy against diarrhoea-causing pathogens, attributed to its ability to disrupt microbial membranes .
- Protein Binding : Dioctyl derivatives show strong interactions with anti-inflammatory (e.g., ASN68, GLU67) and analgesic (e.g., TRP387) protein residues .
- Endocrine Disruption : Phthalates with branched alkyl groups (e.g., bis(2-methylpropyl)) are structurally similar to priority endocrine disruptors like dibutyl phthalate (DBP) .
Environmental and Health Concerns :
Biological Activity
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate, commonly referred to as a derivative of phthalic acid, has garnered attention for its potential biological activities. This compound is synthesized through the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) and butan-2-ol, resulting in a structure that may exhibit various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, highlighting its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of two butan-2-yl groups attached to a central benzene ring that is further substituted with two carboxylate groups. The presence of these functional groups is crucial in determining the compound's biological activity.
Antioxidant Activity
Research indicates that derivatives of phthalic acid, including this compound, may exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.
Case Study:
A study evaluated the antioxidant capacity of various phthalate esters and found that compounds with similar structures demonstrated significant radical scavenging activity, suggesting that this compound could also possess similar efficacy in biological systems .
Anticancer Potential
Emerging studies suggest that phthalate esters can influence cancer cell proliferation and apoptosis. The mechanism often involves modulation of signaling pathways associated with cell growth and survival.
Research Findings:
- Cell Line Studies: In vitro studies on cancer cell lines treated with phthalate derivatives showed inhibited growth and induced apoptosis through caspase activation.
- Mechanistic Insights: The compound's ability to affect gene expression related to cell cycle regulation has been documented, indicating a potential role in cancer therapeutics .
Pharmacological Profiles
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Esterification Reaction: Phthalic acid reacts with butan-2-ol in the presence of an acid catalyst.
- Purification: The product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
